molecular formula C27H29N3O3 B317534 N-[2-[4-(diethylamino)phenyl]-1,3-benzoxazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide

N-[2-[4-(diethylamino)phenyl]-1,3-benzoxazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide

Cat. No.: B317534
M. Wt: 443.5 g/mol
InChI Key: YKZKGVHJWBUVCH-UHFFFAOYSA-N
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Description

N-[2-[4-(diethylamino)phenyl]-1,3-benzoxazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide is a complex organic compound with a unique structure that combines a benzoxazole ring with a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(diethylamino)phenyl]-1,3-benzoxazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzoxazole ring and the phenoxyacetamide moiety separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include diethylamine, phenol derivatives, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(diethylamino)phenyl]-1,3-benzoxazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-[2-[4-(diethylamino)phenyl]-1,3-benzoxazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[4-(diethylamino)phenyl]-1,3-benzoxazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[4-(diethylamino)phenyl]-1,3-benzoxazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazole ring with a phenoxyacetamide moiety sets it apart from other similar compounds, potentially offering unique advantages in various applications .

Properties

Molecular Formula

C27H29N3O3

Molecular Weight

443.5 g/mol

IUPAC Name

N-[2-[4-(diethylamino)phenyl]-1,3-benzoxazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C27H29N3O3/c1-5-30(6-2)22-11-8-20(9-12-22)27-29-23-16-21(10-14-25(23)33-27)28-26(31)17-32-24-13-7-18(3)15-19(24)4/h7-16H,5-6,17H2,1-4H3,(H,28,31)

InChI Key

YKZKGVHJWBUVCH-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=C(C=C(C=C4)C)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=C(C=C(C=C4)C)C

Origin of Product

United States

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